molecular formula C12H32O2Si3 B1176101 peanut stunt virus coat protein CAS No. 140415-44-7

peanut stunt virus coat protein

Cat. No.: B1176101
CAS No.: 140415-44-7
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Description

The Peanut Stunt Virus Coat Protein (PSV CP) is a key structural protein essential for the viral life cycle. It forms the protective capsid that encases the viral RNA genome, providing stability and facilitating aphid transmission in a non-persistent manner . Beyond its structural role, the CP is implicated in systemic movement within the host plant . Research indicates that the expression of the PSV CP gene alone is both necessary and sufficient to induce the formation of distinctive host-dependent, cytoplasmic ribbon-like inclusions in infected plants, which can serve as a diagnostic feature . Furthermore, recent studies highlight the CP's role in viral suppression of RNA silencing (VSR), a plant defense mechanism; the PSV CP has been shown to decrease the gene silencing suppressor activity of its cognate VSR (the 2b protein) as well as heterologous VSRs, suggesting a universal function in fine-tuning this process . This product is intended for research applications only, such as investigating plant-virus interactions, viral protein functions, and host defense mechanisms. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

140415-44-7

Molecular Formula

C12H32O2Si3

Synonyms

peanut stunt virus coat protein

Origin of Product

United States

Molecular Genetics and Genomic Organization of Peanut Stunt Virus Coat Protein

Gene Structure and Transcriptional Regulation of the PSV Coat Protein

The genetic blueprint for the PSV coat protein is located on the smallest of the genomic RNAs, RNA3, and its expression is tightly regulated through the production of a subgenomic RNA. apsnet.orgnih.govmdpi.com

PSV's RNA3 is dicistronic, meaning it carries the genetic information for two distinct proteins. apsnet.orgmdpi.comnih.gov These are the movement protein (MP), encoded by the 5'-proximal open reading frame (ORF), and the coat protein (CP), encoded by the 3'-proximal ORF. apsnet.orgnih.gov The entire RNA3 molecule varies slightly in length between strains; for instance, in the PSV-J strain, it consists of 2,186 nucleotides. capes.gov.br

The coat protein ORF itself has a conserved length. In many isolates, such as the Chinese strains Mi and S and the Japanese strain J, the CP gene consists of 654 nucleotides. capes.gov.brapsnet.orgnih.gov Studies of Iranian isolates have identified CP genes that are either 651 or 666 nucleotides long. researchgate.net This ORF contains all the necessary genetic information to produce the approximately 26 kDa coat protein. cabidigitallibrary.org

While the gene for the coat protein resides on RNA3, it is not translated directly from this genomic segment. Instead, the coat protein is expressed from a smaller, subgenomic mRNA known as RNA4. cabidigitallibrary.orgapsnet.orgnih.govmdpi.com RNA4 is synthesized during the viral replication process and is essentially a truncated copy of RNA3, containing the coat protein ORF. cabidigitallibrary.org For the PSV-J strain, RNA4 is 1,010 nucleotides in length. cabidigitallibrary.orgcapes.gov.br This subgenomic RNA is efficiently translated by the host cell's machinery to produce large quantities of the coat protein required for encapsidating the viral genome. RNA4 is also packaged into virions along with RNA3. cabidigitallibrary.orgapsnet.org Research has confirmed that the translation of the CP ORF alone is both essential and sufficient for certain strain-specific interactions within the host, such as the formation of ribbon-like inclusions in tobacco plants infected with subgroup II strains. apsnet.orgnih.gov

Genetic Variability and Subgroup Delineation of PSV Coat Protein Gene Sequences

The nucleotide sequence of the coat protein gene is a key determinant in the classification of PSV isolates into distinct subgroups. This genetic diversity reflects the virus's evolutionary adaptation and geographic distribution.

Historically, PSV strains were categorized into two primary subgroups, I and II, based on serological properties and host reactions. apsnet.orgnih.gov However, molecular analysis of the CP gene has allowed for a more refined classification system.

Subgroup III: Proposed for Chinese isolates (e.g., Mi and S) that showed significant sequence divergence in their CP genes from both subgroup I and II strains. apsnet.orgnih.gov

Subgroup IV: The establishment of a fourth subgroup was proposed to accommodate the PSV-Rp strain, isolated from black locust, which exhibited distinct phylogenetic clustering of its coat protein gene. researchgate.net

Subgroup V and Proposed Subgroup VI: More extensive phylogenetic analyses of dozens of PSV isolates, including many from Iran, have led to the clustering of isolates into five subgroups (I-V) within a major group (GI). isv.org.ir These studies also identified a distinct cluster of isolates, leading to the proposal of a new subgroup VI, which forms a second major group (GII). isv.org.ir

Sub-classification of Subgroup I: Further analysis has suggested dividing subgroup I into three smaller clusters: IA, IB, and IC. nih.gov Japanese isolates, for example, have been shown to belong to subgroup IA. nih.gov

This classification based on the CP gene is a powerful tool for tracking the molecular epidemiology of PSV.

The degree of similarity at the nucleotide and amino acid level of the coat protein provides the quantitative basis for subgroup classification. The sequence identity varies significantly between and within subgroups.

For instance, the two Chinese isolates Mi and S, which form the basis of the proposed subgroup III, share a very high sequence identity with each other but are quite distinct from subgroups I and II. apsnet.orgnih.gov Similarly, Iranian isolates show high identity among themselves but lower identity when compared to isolates from other established subgroups. researchgate.net

Table 1: Nucleotide and Amino Acid Sequence Identities of the Coat Protein Gene Among Select Peanut Stunt Virus (PSV) Isolates and Subgroups
ComparisonNucleotide Identity (%)Amino Acid Identity (%)Reference
PSV-Mi vs. PSV-S (within proposed Subgroup III)99.099.5 apsnet.orgnih.gov
Proposed Subgroup III (Mi, S) vs. Subgroup I (ER, J)75.6 - 77.8Not Specified apsnet.orgnih.gov
Proposed Subgroup III (Mi, S) vs. Subgroup II (W)74.1 - 74.4Not Specified apsnet.orgnih.gov
Among Iranian Isolates79.3 - 99.772.0 - 100 researchgate.net
Iranian Isolates vs. Other World Isolates67.4 - 82.4Not Specified researchgate.net
PSV-Rp (Subgroup IV) vs. PSV-Mi (Subgroup III)92.4Not Specified researchgate.net

Codon Usage Bias Analysis in PSV Coat Protein Genes

This low bias suggests a relatively constant and conserved genomic composition for the CP coding sequence. isv.org.ir However, detailed analysis indicates that the evolution of the PSV CP gene is shaped by a combination of mutation pressure and natural selection, with natural selection playing a more significant role. isv.org.ir This is evident from the unequal use of nucleotides and analyses such as the effective number of codons (ENC) plots. isv.org.ir Furthermore, nucleotide composition analysis shows a preference for optimal codons ending in U (uracil) or C (cytosine). isv.org.ir

The Codon Adaptation Index (CAI), which measures how well a gene's codon usage matches the preferred codons of a host organism, showed variation among the subgroups. The analysis indicated that host adaptation was highest for the newly proposed subgroup VI, followed in descending order by subgroups V, II, III, I, and IV. isv.org.ir These findings suggest a dynamic evolutionary process where PSV adapts its codon usage to different hosts and environments to ensure its survival and fitness. isv.org.ir

Synonymous Codon Usage Patterns and Evolutionary Implications

The study of synonymous codon usage patterns, where multiple codons specify the same amino acid, offers significant insights into the evolutionary dynamics of a virus like PSV. Analysis of the coat protein (CP) gene across numerous PSV isolates reveals a slight but informative bias in codon usage. isv.org.irisv.org.ir This bias is not extreme, which suggests a degree of genomic stability. isv.org.ir

The Codon Adaptation Index (CAI) measures how well a virus's codon usage is adapted to that of its host. A higher CAI value suggests better adaptation, which can lead to more efficient protein production. In a study of 73 PSV isolates, CAI analysis showed varying levels of host adaptation among different subgroups, suggesting that different lineages of the virus may be optimized for different host environments. isv.org.ir For instance, the proposed subgroup VI demonstrated the highest host adaptation based on this index. isv.org.ir These patterns imply that while the PSV coat protein gene maintains a degree of flexibility by using a variety of codons, it is also under subtle evolutionary pressure to optimize its codon usage for efficient replication within its host range.

Table 1: Summary of Codon Usage Bias (CUB) Analysis for Peanut Stunt Virus (PSV) Coat Protein (CP) Gene

ParameterFindingImplication
Overall CUB Low bias observed across isolates. isv.org.irSuggests a conserved and stable genomic composition. isv.org.ir
Effective Number of Codons (ENc) High mean value (55.39 ± 1.94), ranging from 53.69 to 58.53. isv.org.irIndicates that most synonymous codons are used, contributing to genomic stability. isv.org.ir
Nucleotide Preference Predominance of Uracil (U) and Cytosine (C) at the 3rd codon position. isv.org.irReflects underlying mutational biases and potential adaptation to host translational machinery.
Codon Adaptation Index (CAI) Varies among different PSV subgroups. isv.org.irShows differential adaptation of viral subgroups to their hosts. isv.org.ir

Influence of Mutation Pressure and Natural Selection on Codon Usage

The evolution of codon usage patterns in any organism, including viruses, is primarily shaped by two major evolutionary forces: mutation pressure and natural selection. nih.govnih.gov Mutation pressure refers to the biases in the mutation process itself (e.g., a higher rate of mutation from G/C to A/T), while natural selection acts to optimize gene expression and protein function. nih.gov In the Peanut Stunt Virus (PSV) coat protein (CP) gene, evidence points to a dynamic interplay between both forces. isv.org.irisv.org.ir

An ENc-GC3s plot is a common tool used to dissect the relative contributions of these forces. In this plot, the Effective Number of Codons (ENc) is plotted against the GC content at the third synonymous codon position (GC3s). nih.gov If mutation pressure is the dominant force shaping codon usage, the data points will fall along a standard curve. nih.gov If natural selection is a significant factor, the points will deviate below this curve. nih.gov For the PSV CP gene, analysis shows that the data points for various isolates lie below the standard curve, indicating that natural selection plays a substantial role in shaping the codon usage bias. isv.org.ir

A neutrality plot (GC12 vs. GC3) further clarifies this relationship. It plots the GC content of the first and second codon positions (GC12) against the GC content of the third position (GC3). nih.gov A strong correlation (slope approaching 1) would suggest that mutation pressure is the main driver. However, analyses of the PSV CP gene show that the influence of mutation pressure is secondary to that of natural selection. isv.org.ir One study concluded that natural selection accounted for approximately 83.9% of the evolutionary pressure on the S-gene of a different RNA virus, illustrating the potential dominance of this force. nih.gov

Therefore, while the underlying nucleotide composition reflects some level of mutation bias, natural selection is a key determinant in the evolution of the PSV coat protein. isv.org.irisv.org.ir This selection likely acts to fine-tune the translation of the coat protein for efficient virion assembly and interaction with host factors, ultimately contributing to the virus's evolutionary fitness and survival across different environments and hosts. isv.org.ir

Table 2: Analysis of Evolutionary Forces on PSV Coat Protein Codon Usage

Analysis MethodObservationInterpretation
ENc-GC3s Plot Data points for PSV isolates fall below the standard expected curve. isv.org.irNatural selection is a significant force influencing codon usage, in addition to mutation pressure. isv.org.irnih.gov
Neutrality Plot Low correlation between GC12 and GC3 values.Mutation pressure is not the primary driver; natural selection plays a more dominant role in sculpting codon usage bias. isv.org.irnih.gov

Reassortment and Recombination Events Affecting PSV Coat Protein Gene Diversity

The genetic diversity of the Peanut Stunt Virus (PSV) coat protein gene is significantly influenced by genetic reassortment, a process common to viruses with segmented genomes. apsnet.orgmdpi.com Because the PSV genome is divided into three separate RNA molecules, if a single host cell is co-infected with two different strains of the virus, the progeny virions can be packaged with a mix of genomic segments from the parental strains. mdpi.com This shuffling of entire RNA segments can lead to novel combinations of genes, including the RNA3 that encodes the coat protein.

Molecular evidence has confirmed the existence of naturally occurring reassortant PSV strains. apsnet.org A notable example is the PSV-BV-15 strain, which was identified as a reassortant between strains from the two major subgroups, I and II. apsnet.org Such events can lead to significant antigenic shifts and changes in viral properties. For instance, the coat protein is a primary determinant of serological identity, so a reassortment event involving RNA3 can alter how the virus interacts with the host's immune system.

Reassortment involving RNA3 directly impacts the genetic makeup of the coat protein and the movement protein. Chimeric constructs have been used experimentally to demonstrate the effects of swapping the CP and MP open reading frames between strains from different subgroups. apsnet.orgnih.gov These studies have been crucial in mapping specific viral functions, such as the induction of inclusion bodies in host cells, to the coat protein gene itself. apsnet.orgnih.gov The formation of these novel inclusions was found to be strain-specific and mapped to the RNA3 of subgroup II strains, with further experiments confirming that the expression of the CP gene alone is sufficient for their production. apsnet.orgnih.gov

These reassortment events are a key driver of PSV evolution, allowing the virus to rapidly generate genetic diversity. This can lead to the emergence of new strains with potentially altered host ranges, virulence, or transmission characteristics, posing a continuous challenge for disease management. mdpi.com

Structural Biology and Assembly Mechanisms of the Peanut Stunt Virus Capsid

Architecture of the PSV Viral Capsid

The virions of PSV are isometric particles with a diameter of approximately 25 to 30 nanometers. cabidigitallibrary.orgapsnet.org The capsid's structure is defined by its precise geometric arrangement and its interaction with the viral RNA it encloses.

The capsid of the Peanut Stunt Virus is characterized by its T=3 icosahedral symmetry. uniprot.orguniprot.org Icosahedral symmetry, a common feature in spherical viruses, is a highly efficient design for creating a robust, enclosed container from repeating protein subunits. virologyresearchservices.comyoutube.com A true icosahedron is a polyhedron with 20 triangular faces and 12 vertices, exhibiting 5-fold, 3-fold, and 2-fold rotational symmetry. nih.gov

The "T" in T=3 stands for Triangulation number, a concept developed by Caspar and Klug to describe the construction of more complex viral capsids. nih.gov A T=3 structure is built from 180 copies of the coat protein. nih.gov These 180 identical protein subunits are arranged in a quasi-equivalent manner, meaning they exist in slightly different local environments within the capsid shell. nih.gov Specifically, they organize into 12 pentamers (groups of five proteins) located at the 12 vertices of the icosahedron, and 20 hexamers (groups of six proteins) that form the flat faces of the capsid. nih.govnih.gov This arrangement allows for the formation of a stable, closed shell that effectively packages the viral genetic material.

The primary function of the viral capsid is to enclose and protect the virus's genetic material. In PSV, the genome consists of three linear, positive-sense, single-stranded RNAs, designated RNA 1, RNA 2, and RNA 3. cabidigitallibrary.orgapsnet.org The coat protein itself is encoded by a subgenomic RNA, known as RNA 4, which is derived from RNA 3. apsnet.orgnih.gov

The interaction between the coat protein and the viral RNA leads to the formation of a stable ribonucleoprotein (RNP) complex. uniprot.orguniprot.org Encapsidation is the process by which the viral RNA is packaged within the protein shell. For PSV, this process results in three distinct types of viral particles that are morphologically identical but contain different segments of the genome. One particle type contains RNA 1, a second contains RNA 2, and the third type encapsidates both RNA 3 and the subgenomic RNA 4. cabidigitallibrary.org All three genomic RNAs are required to establish a successful infection. cabidigitallibrary.org Certain PSV strains may also package a small, linear satellite RNA (satRNA) molecule, which depends entirely on the helper virus for its replication and encapsidation. cabidigitallibrary.orgnih.gov

Mechanisms of PSV Capsid Assembly

The formation of the PSV capsid is a highly regulated process driven by the inherent properties of the coat protein monomers and their interaction with the viral RNA.

The assembly of the PSV capsid is a classic example of biological self-assembly. The individual coat protein monomers contain all the necessary information within their amino acid sequence to correctly and spontaneously form a complete icosahedral capsid. nih.gov This process is driven by the minimization of free energy, where the protein subunits interact with each other through specific, non-covalent bonds to form the most stable possible structure, the hexameric and pentameric capsomers, which in turn assemble into the final T=3 capsid. virologyresearchservices.com

While spontaneous self-assembly can occur, the process is often coupled with viral RNA packaging. The interaction between the coat protein and specific RNA sequences can act as a nucleation event, initiating and ensuring the fidelity of capsid assembly around the correct genetic material while excluding most host-cell RNAs. nih.govbiorxiv.org

Once assembled, the capsid serves as a durable container that provides essential protection for the viral RNA genome. nih.gov The viral RNA is susceptible to degradation by host enzymes, particularly ribonucleases (RNases), which are abundant in the cellular environment. nih.govplos.org The protein shell forms a physical barrier that shields the RNA from these enzymes and other harsh conditions outside the host cell, such as changes in pH. plos.org

This protective function is vital throughout the viral life cycle, from the moment new virions are released from an infected cell to their transmission to a new host and subsequent entry into a new cell. nih.govyoutube.com By safeguarding the integrity of the genetic material, the coat protein ensures that the complete viral genome is successfully delivered to the cytoplasm of a new host cell, where it can be uncoated and begin the replication process. youtube.com

Functional Roles of Peanut Stunt Virus Coat Protein in the Viral Life Cycle

Role in Virion Assembly and Stability

The fundamental role of the Peanut Stunt Virus coat protein is the formation of a stable capsid that protects the viral genetic material. PSV virions are isometric, icosahedral particles with T=3 symmetry, approximately 25-30 nm in diameter. nih.gov The capsid is composed of 180 identical subunits of a single coat protein species, which has a molecular weight of about 26 kDa. nih.gov

PropertyDescription
Virion Shape Isometric, Icosahedral
Symmetry T=3
Diameter ~25-30 nm
Coat Protein Subunits 180 per virion
Coat Protein MW ~26 kDa
Assembly Requirement Dependent on Protein-RNA interactions

Contribution to Viral Transmission and Dissemination

The coat protein is the primary viral factor determining the transmission of PSV from an infected plant to a healthy one, a process mediated largely by insect vectors.

Peanut Stunt Virus is transmitted in a non-persistent, stylet-borne manner by several species of aphids, including Aphis craccivora and Myzus persicae. nih.gov In this mode of transmission, the virus particles adhere to the aphid's stylet (mouthparts) during a brief probe of an infected plant and are subsequently released into a healthy plant during a later feeding attempt. The process of acquisition and inoculation can occur within seconds.

The coat protein is the sole viral determinant for this interaction. apsnet.org Specific amino acid sequences exposed on the surface of the capsid are responsible for binding to receptors within the aphid's stylet. This interaction must be specific enough to ensure virus acquisition but also reversible enough to allow for its release into a new host. For cucumoviruses, no additional virus-encoded "helper" proteins are required for this process, underscoring the critical and direct role of the CP in vector transmission. apsnet.org Mutations in the surface-exposed domains of the coat protein can abolish aphid transmissibility without affecting other viral functions like replication or assembly. apsnet.orgfrontiersin.org

The entry of PSV into a host cell is a mechanical process facilitated by the aphid vector. During feeding, the aphid's stylet punctures the plant cell wall, directly depositing the virus particles into the cytoplasm. Therefore, the coat protein's role is not in actively binding to host cell surface receptors to mediate entry, as seen with many animal viruses.

Instead, the CP's primary function in this context is to protect the viral RNA genome until it is successfully delivered inside the host cell. nih.gov Once inside the cytoplasm, the virion must disassemble, or "uncoat," to release the viral RNA, allowing for the translation of viral proteins and the initiation of replication. nih.gov The stability of the capsid, conferred by the coat protein, is therefore a finely tuned characteristic—strong enough to protect the genome during transmission but labile enough to permit uncoating upon entry into the appropriate cellular environment.

Involvement in Viral Movement within Plant Tissues

Following successful entry and replication in an initial cell, the virus must move to adjacent cells and then throughout the plant to establish a systemic infection. The coat protein is indispensable for both local and long-distance movement.

Movement from one plant cell to its immediate neighbors occurs through plasmodesmata, which are small channels that cross the plant cell wall. For cucumoviruses, this process requires the cooperative action of both the movement protein (MP) and the coat protein (CP), both of which are encoded by the viral RNA3. nih.govapsnet.orgnih.gov

Successful cell-to-cell movement depends on a specific and compatible interaction between the MP and the CP. nih.gov Research has shown that the movement protein of PSV is unable to function properly with the coat protein of the related Cucumber Mosaic Virus (CMV), demonstrating a high degree of specificity in this partnership. nih.gov This suggests that the MP and CP likely interact to form a ribonucleoprotein complex containing the viral RNA, which is then guided to and through the plasmodesmata. The C-terminal regions of both the MP and CP have been identified as being particularly important for this functional compatibility. nih.gov The inability of the coat protein to appropriately interact with the movement protein can halt the spread of the virus from the initial site of infection and is a key determinant of the virus's host range. apsnet.org

Systemic, or long-distance, movement involves the transport of the virus over greater distances, typically through the plant's vascular system, specifically the phloem. This process allows the virus to move from an inoculated leaf to other parts of the plant, including new leaves, roots, and reproductive organs.

The coat protein is essential for this long-distance transport. frontiersin.orgasm.org While cell-to-cell movement may occur in the form of a nucleoprotein complex, systemic movement through the phloem is thought to occur in the form of fully assembled, stable virions. frontiersin.org Encapsidation of the viral genome into a complete virus particle is a prerequisite for entering the phloem sieve tubes and surviving the long journey through the plant's vascular system. The CP protects the viral RNA from degradation and recognition by host defense mechanisms, such as RNA silencing, during this transit. asm.org Viruses with mutated coat proteins that are unable to assemble into virions are often restricted to the initially infected leaves, as they are incapable of establishing a systemic infection. frontiersin.org

Stage of Viral Life CycleSpecific Role of Coat ProteinRequired Interacting Partner(s)
Virion Assembly Forms a stable icosahedral capsid to protect the genome.Viral RNA
Aphid Transmission Binds to aphid stylet for vector-mediated transfer.Aphid stylet receptors
Cell-to-Cell Movement Forms a complex with MP to move through plasmodesmata.Movement Protein (MP), Viral RNA
Systemic Movement Forms intact virions for long-distance transport in the phloem.Viral RNA

Influence on Viral Pathogenesis and Symptom Expression

The manifestation of disease symptoms in a host plant infected with PSV is a complex process influenced by viral, host, and environmental factors. The viral coat protein has been identified as a key determinant in the nature and severity of these symptoms.

The symptoms of Peanut Stunt Virus infection can vary significantly depending on the specific strain of the virus and the host plant species. cabidigitallibrary.org Research has categorized PSV isolates into distinct subgroups, primarily subgroups I and II, based on analyses of the coat protein and viral RNAs. researchgate.net These subgroups exhibit different pathogenic characteristics. For instance, in groundnuts (Arachis hypogaea), symptoms commonly include severe stunting, a reduction in leaf size, and mild mottling. wikipedia.org In bean plants (Phaseolus vulgaris), infections can lead to chlorotic mottling, mosaic patterns, and in some cultivars, elongated and misshapen leaves. cabidigitallibrary.org Similarly, clover (Trifolium spp.) can display a range of symptoms from a faint mosaic to severe mosaic accompanied by necrosis and leaf malformation. cabidigitallibrary.org

The influence of the coat protein on pathogenesis is further highlighted by the interaction between different PSV strains and satellite RNAs (satRNAs). These small RNA molecules depend on the helper virus for replication and can modulate the disease symptoms. cabidigitallibrary.org Studies have shown that the effect of a satRNA is dependent on the PSV isolate. For example, certain satRNAs exacerbate the symptoms induced by subgroup II isolates in tobacco and cowpea, while not altering the symptoms caused by subgroup I isolates. researchgate.net This differential modulation underscores the critical role of the coat protein variant in dictating the outcome of the viral infection and the expression of disease symptoms.

Table 1: Host-Dependent Symptom Expression of Peanut Stunt Virus Strains
Host PlantCommon Symptoms Associated with PSV Infection
Peanut (Arachis hypogaea)Severe stunting, shortening of petioles, reduced leaf size, mild mottling, pod malformation. cabidigitallibrary.org
Bean (Phaseolus vulgaris)Chlorotic mottling, mosaic on trifoliate leaves, elongated and misshapen leaves in some cultivars. cabidigitallibrary.org
Clover (Trifolium spp.)Faint to severe mosaic, occasional necrosis and leaf malformation. cabidigitallibrary.org
Tobacco (Nicotiana spp.)Severe mottling, general chlorosis, chlorotic spots, oak-leaf line patterns.

A striking example of the coat protein's role in viral-host interaction is its involvement in the formation of specific intracellular structures known as inclusion bodies. Research has revealed that infection of tobacco plants with subgroup II strains of PSV leads to the production of unusual, ribbon-like inclusions within the cytoplasm of infected cells. apsnet.orgnih.gov In contrast, infection with subgroup I strains does not produce these structures. apsnet.orgnih.gov

Experimental studies have pinpointed the coat protein as the sole viral factor required for this phenomenon. The genetic information for inducing these ribbon-like inclusions was mapped to RNA3 of subgroup II strains, which encodes both the movement protein (MP) and the coat protein (CP). apsnet.orgnih.gov To distinguish the roles of these two proteins, scientists utilized chimeric viral constructs and a Potato virus X (PVX) expression vector. These experiments demonstrated that the expression of the subgroup II CP open reading frame (ORF) alone is both essential and sufficient to induce the formation of the characteristic ribbon-like inclusions. nih.gov Further confirmation came from immunogold labeling studies, which used an antiserum against PSV virions and showed abundant labeling of the inclusions, indicating that the PSV coat protein is a major structural component of these bodies. nih.gov

The formation of these inclusions is also host-dependent, suggesting a specific interaction between the viral coat protein and a host factor is necessary for their assembly. apsnet.orgnih.gov This host specificity highlights the intricate relationship between viral proteins and the cellular environment of the host, which ultimately influences the course of the infection.

Table 2: Strain- and Host-Dependent Formation of Cytoplasmic Inclusions by PSV Coat Protein
PSV Strain SubgroupHost PlantInclusion Body FormationKey Viral Determinant
Subgroup ITobacco (Nicotiana spp.)No ribbon-like inclusions observed. apsnet.orgnih.govN/A
Subgroup IITobacco (Nicotiana spp.)Formation of unusual, cytoplasmic ribbon-like inclusions. apsnet.orgnih.govCoat Protein (CP). nih.gov

Host Pathogen Interactions Mediated by Peanut Stunt Virus Coat Protein

Molecular Interactions between PSV Coat Protein and Host Factors

The pathogenicity of PSV is not solely determined by viral proteins but is significantly influenced by the specific interactions between these proteins and host factors. The CP's engagement with cellular components can lead to dramatic cytopathological changes within the infected plant.

While it is widely accepted that the PSV coat protein must interact with host factors to perform its functions, the specific host proteins that directly bind to the CP are not yet fully elucidated. Research strongly suggests the involvement of host components, particularly in the formation of virus-induced cellular structures. nih.govapsnet.org Immunogold labeling experiments have confirmed that the PSV coat protein is a primary constituent of large, strain-specific inclusions within the cytoplasm of infected cells. nih.govapsnet.org The host-dependent nature of these structures points to a requisite interaction between the viral CP and one or more host proteins, the identification of which remains a key area for future research. nih.gov

A notable characteristic of infection by certain PSV strains is the formation of unusual, large cytoplasmic "ribbon-like" inclusions. nih.govapsnet.org Studies have demonstrated that the expression of the coat protein is both essential and sufficient for the production of these host-dependent structures. nih.govapsnet.org

This was conclusively shown through experiments using chimeric viral constructs and recombinant Potato virus X (PVX) vectors. nih.govapsnet.org Researchers found that only the subgroup II strains of PSV, and not subgroup I strains, induce these inclusions in tobacco plants, highlighting a strain-specific determinant within the coat protein sequence. nih.govapsnet.org The translation of the CP open reading frame (ORF) alone, even when expressed from a heterologous virus vector, was able to trigger the formation of these ribbon-like bodies. nih.govapsnet.org Because these inclusions only form in specific hosts and with specific viral strains, it is clear that one or more host factors are critically involved in their biogenesis, acting in concert with the viral coat protein. nih.gov

Plant Defense Responses in Relation to PSV Coat Protein Presence

Plants have evolved sophisticated defense mechanisms to combat viral invaders, including the regulation of gene expression and RNA silencing. The presence of the PSV coat protein, as part of the broader viral infection, triggers and modulates these host responses.

Viral infection profoundly alters the host's cellular environment, including widespread changes in protein phosphorylation, a key mechanism for regulating cellular processes. Phosphoproteomic analysis of Nicotiana benthamiana plants infected with PSV revealed a significant down-regulation in the phosphorylation of numerous host proteins early in the infection. This indicates a virus-induced manipulation of the host's signaling networks.

Among the proteins with altered phosphorylation were those involved in stress responses, metabolism, and RNA-related processes. The specific host proteins affected provide insight into the cellular pathways perturbed by the virus.

Table 1: Host Proteins with Altered Phosphorylation During PSV Infection

Protein Function/Association
BIP (Binding Immunoglobulin Protein) Stress response-associated protein
PR2B (Glucan endo-1,3-β-glucosidase) Stress response-associated protein
AGO1B (Argonaute 1B) Post-transcriptional gene silencing (RNA silencing)
AGO4 (Argonaute 4) Post-transcriptional gene silencing (RNA silencing)

| PPC1 (Phosphoenolpyruvate carboxylase 1) | Correlated with viral infection development and photosynthesis reduction |

Influence of Satellite RNAs on PSV Coat Protein-Mediated Pathogenesis

Some strains of PSV are associated with small, non-coding satellite RNAs (satRNAs) that are dependent on the virus for replication and encapsidation by the coat protein. These satRNAs can dramatically modulate the symptoms of the viral disease, indicating a complex interaction between the satRNA, the helper virus, and the host plant.

Research has shown that different satRNAs can have opposing effects on pathogenesis. For instance, the G-satRNA of PSV can almost completely suppress systemic symptoms in tobacco, whereas the V-satRNA has no such attenuating effect. This difference in biological activity was traced to just a few nucleotide changes between the two satRNAs. It is hypothesized that these non-coding satRNAs exert their influence by directly interacting with host or viral components, thereby interfering with the processes that lead to disease symptoms. The presence of a satRNA can also alter the host's phosphoproteome and proteome response to the PSV infection, further highlighting its role in modulating the host-pathogen interaction.

Table 2: Compound Names

Compound Name
Peanut Stunt Virus Coat Protein
Binding Immunoglobulin Protein (BIP)
Glucan endo-1,3-β-glucosidase (PR2B)
Argonaute 1B (AGO1B)
Argonaute 4 (AGO4)
Phosphoenolpyruvate carboxylase 1 (PPC1)

Co-infection Dynamics of PSV with Satellite RNAs (satRNAs)

Peanut Stunt Virus (PSV), a member of the Cucumovirus genus, can be naturally co-infected with small, non-coding satellite RNAs (satRNAs). These satRNAs are entirely dependent on the helper virus, PSV, for their fundamental biological functions, including replication and encapsidation into viral particles. nih.gov The PSV genome itself is composed of three single-stranded RNAs (RNA 1, 2, and 3), with a subgenomic RNA (RNA 4) that is translated to produce the coat protein (CP). nih.gov All three genomic RNAs are necessary for a successful infection. nih.gov

The satRNAs of PSV are linear, single-stranded RNA molecules, typically around 391 to 393 nucleotides in length, and they share little to no sequence homology with the PSV genomic RNAs. nih.gov This lack of sequence similarity distinguishes them from defective viral RNAs. The replication of PSV satRNAs is supported by the viral replicase complex encoded by the helper virus. nih.gov Interestingly, studies have shown that the synthesis of PSV genomic RNAs tends to level off earlier during infection, while the replication of its associated satRNA, PARNA 5, can continue for a longer duration. einsteinmed.edu This suggests a potential competition for the viral replicase machinery, although satRNAs are thought to have adopted a replication system that is similar to but distinct from their helper viruses, which may explain why they are not overly strong competitors. nih.gov

The co-infection of PSV with satRNAs can lead to significant changes in the host plant's molecular landscape. Transcriptome profiling of Nicotiana benthamiana plants co-infected with a symptom-exacerbating PSV satRNA revealed a substantial increase in the number of differentially expressed host genes compared to plants infected with PSV alone. nih.gov These changes affect various metabolic pathways, including photosynthesis, carbon metabolism, and RNA transport. nih.gov Furthermore, proteomic and phosphoproteomic analyses have shown that the presence of a satRNA can alter the phosphorylation status and abundance of numerous host proteins, indicating a complex interplay between the host, the helper virus, and the satRNA that begins at the early stages of infection. researchgate.netnih.gov

Exacerbation or Attenuation of Symptoms by satRNA-CP Interactions

The interaction between the this compound (CP) and its associated satellite RNAs (satRNAs) is a critical determinant of the disease phenotype, leading to either an exacerbation or an attenuation of symptoms in the host plant. The outcome of this interaction is highly specific and depends on the particular strain of PSV, the sequence of the satRNA, and the host species. nih.gov

Symptom Attenuation:

Several studies have documented the ability of certain PSV satRNA variants to reduce the severity of disease symptoms. For instance, the (G)- and (WC)-satRNAs of PSV have been shown to attenuate symptoms in tobacco plants. nih.gov In plants co-infected with these attenuating satRNAs, symptoms are often restricted to the inoculated leaves, with systemic spread and symptom development being significantly reduced or absent. nih.gov

The primary mechanism underlying this attenuation appears to be the interference with the helper virus's replication and accumulation. Northern blot analysis has revealed that the presence of attenuating satRNAs, such as the (G)- and (WC)-satRNAs, leads to a noticeable decrease in the levels of the PSV genomic RNAs (1, 2, and 3), particularly in the non-inoculated, systemic leaves. nih.gov This reduction in viral load is directly correlated with the milder symptoms observed.

The host's RNA silencing machinery, a natural defense mechanism against viruses, plays a crucial role in this process. One hypothesis is that the abundant replication of satRNAs provides a wealth of targets for the plant's silencing machinery, leading to the production of satRNA-derived small interfering RNAs (satsiRNAs). These satsiRNAs can then, to some extent, target the helper virus RNAs, contributing to their degradation. In a related cucumovirus, Cucumber Mosaic Virus (CMV), it has been shown that a satRNA can attenuate symptoms by reducing the expression of the 2b protein, a viral suppressor of RNA silencing. rsc.org By dampening the effect of this suppressor, the host's antiviral silencing response is more effective at controlling the virus. Recent research has also indicated that the PSV coat protein itself can negatively influence the RNA silencing suppression activity of the PSV 2b protein, suggesting a complex regulatory role for the CP in modulating the host's defense response. nih.gov

The specific nucleotide sequence of the satRNA is a key determinant of its attenuating properties. Studies comparing the non-attenuating V-satRNA with the attenuating G-satRNA of PSV, which differ by only a few nucleotides, have pinpointed specific changes at certain positions that are required for the suppression of systemic symptoms. nih.gov This highlights the specificity of the interaction between the satRNA and host or viral factors, including the coat protein, in mediating symptom attenuation.

Symptom Exacerbation:

In contrast to attenuation, some PSV satRNAs can exacerbate the symptoms of viral infection, leading to more severe disease. For example, co-infection of Nicotiana benthamiana with the PSV-G strain and a particular satRNA resulted in more severe leaf mosaic, leaf shape malformation, and a greater reduction in plant stature compared to infection with PSV-G alone. nih.gov

The mechanisms driving symptom exacerbation are also linked to the host's RNA silencing pathway, but in a different manner. It is proposed that some satRNAs can generate specific satsiRNAs that, instead of primarily targeting the virus, target and silence crucial host genes. A well-studied example in the related CMV system is a satRNA that induces bright yellow mosaic symptoms by producing a satsiRNA that targets and degrades the mRNA of a host gene involved in chlorophyll (B73375) biosynthesis. embopress.org This leads to the characteristic yellowing phenotype.

While the direct interaction between the PSV coat protein and an exacerbating satRNA is less understood, the CP is essential for the encapsidation and, therefore, the stability and spread of the satRNA. The structure and conformation of the satRNA, which can be influenced by its sequence, likely affect its interaction with the CP and its subsequent processing by the host's silencing machinery. It is plausible that specific binding affinities between the PSV coat protein and different satRNA variants could influence the pool of satsiRNAs produced, thereby dictating whether the outcome is attenuation or exacerbation of symptoms.

The table below summarizes the differential effects of various PSV satRNAs on symptom expression and viral RNA accumulation.

satRNA VariantHost PlantEffect on SymptomsEffect on PSV Genomic RNA AccumulationReference
(G)-satRNATobaccoAttenuationDecreased in systemic leaves nih.gov
(WC)-satRNATobaccoAttenuationDecreased in systemic leaves nih.gov
(V)-satRNATobaccoNo significant effectPresent in systemic leaves nih.gov
Unnamed satRNANicotiana benthamianaExacerbation- nih.gov

Methodological Approaches in Peanut Stunt Virus Coat Protein Research

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for CP Gene Detection

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a fundamental technique for the detection of the PSV coat protein gene. nih.gov Since PSV is an RNA virus, its genetic material must first be converted into complementary DNA (cDNA) by the enzyme reverse transcriptase. youtube.com This cDNA then serves as a template for PCR amplification. Specific primers, short single-stranded DNA sequences, are designed to bind to unique and conserved regions of the PSV CP gene. youtube.com The amplification process results in a large number of copies of the target gene segment, which can then be visualized, typically through gel electrophoresis. dpi.qld.gov.au The presence of a DNA band of the expected size confirms the presence of the PSV CP gene in the sample. dpi.qld.gov.au This method is widely used for routine diagnosis of PSV in host plants. wikipedia.org

FeatureDescription
Target Conserved regions of the Peanut Stunt Virus coat protein (CP) gene.
Key Enzyme Reverse Transcriptase, Taq DNA Polymerase. youtube.com
Process 1. RNA extraction from the sample. 2. Reverse transcription of RNA to cDNA. 3. PCR amplification of the CP gene using specific primers. 4. Visualization of amplified DNA, typically by gel electrophoresis.
Application Routine detection and diagnosis of Peanut Stunt Virus infection in plants. wikipedia.org

Quantitative Reverse Transcription PCR (RT-qPCR) for CP Gene Expression Analysis

Quantitative Reverse Transcription PCR (RT-qPCR) is a powerful variation of RT-PCR that allows for the quantification of the amount of a specific RNA transcript, in this case, the PSV CP gene. nih.govyoutube.com This technique is invaluable for studying the levels of viral gene expression within a host organism. nih.gov Like RT-PCR, it begins with the reverse transcription of RNA into cDNA. youtube.com However, the subsequent PCR amplification is monitored in real-time using fluorescent dyes or probes. youtube.com The intensity of the fluorescence is directly proportional to the amount of amplified DNA, allowing for the quantification of the initial amount of viral RNA in the sample. youtube.com This method is crucial for understanding the dynamics of viral replication and the host's response to infection. nih.gov

FeatureDescription
Target Specific sequences within the this compound (CP) gene.
Key Components Reverse Transcriptase, Taq DNA Polymerase, Fluorescent dye (e.g., SYBR Green) or sequence-specific probes (e.g., TaqMan). youtube.com
Process 1. RNA extraction. 2. Reverse transcription to cDNA. 3. Real-time monitoring of PCR amplification and fluorescence. 4. Quantification of initial template based on the cycle threshold (Ct) value.
Application Quantifying viral load, studying gene expression levels in response to different conditions, and analyzing the efficacy of antiviral treatments. nih.govspringernature.com

Sanger Sequencing and Next-Generation Sequencing for CP Gene Analysis

Sanger sequencing and Next-Generation Sequencing (NGS) are used to determine the precise nucleotide sequence of the PSV coat protein gene. dpi.qld.gov.au Sanger sequencing, a more traditional method, provides high-quality sequences for individual DNA fragments, such as those obtained from RT-PCR. dpi.qld.gov.au This is often used to confirm the identity of a virus and to study the genetic relationship between different viral isolates. dpi.qld.gov.au

Next-Generation Sequencing, on the other hand, allows for the rapid sequencing of millions of DNA fragments simultaneously. scielo.org.co In the context of PSV, NGS can be used to sequence the entire viral genome, including the CP gene, from an infected sample. scielo.org.co This provides a comprehensive view of the genetic diversity of the virus population within a host and can lead to the discovery of new viral strains or even new viruses. scielo.org.coisv.org.ir Both sequencing methods are instrumental in phylogenetic studies, helping to classify PSV isolates into different subgroups and to understand their evolutionary history. isv.org.irnih.govnih.gov

Sequencing MethodDescriptionApplication in PSV CP Research
Sanger Sequencing Determines the nucleotide sequence of a single DNA fragment. dpi.qld.gov.auConfirming the identity of the amplified CP gene, analyzing genetic variation between different PSV isolates, and phylogenetic analysis. dpi.qld.gov.au
Next-Generation Sequencing (NGS) Massively parallel sequencing of millions of DNA fragments. scielo.org.coWhole-genome sequencing of PSV, discovery of new viral variants and subgroups, and in-depth analysis of viral population diversity. scielo.org.coisv.org.ir

Protein Based Detection and Characterization Techniques

Enzyme-Linked Immunosorbent Assay (ELISA) Utilizing PSV Coat Protein Antibodies

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used serological method for detecting the presence of the PSV coat protein in plant samples. nih.govwikipedia.org The most common format is the sandwich ELISA, where the wells of a microtiter plate are coated with antibodies specific to the PSV coat protein. youtube.com When a sample extract containing the virus is added, the coat proteins bind to these immobilized antibodies. youtube.com A second antibody, also specific to the coat protein and conjugated to an enzyme, is then added. youtube.com This second antibody binds to the captured coat proteins, creating a "sandwich". youtube.com Finally, a colorless substrate is added, which is converted by the enzyme into a colored product. youtube.com The intensity of the color, which can be measured with a spectrophotometer, is proportional to the amount of PSV coat protein present in the sample. prognosis-biotech.comhygiena.com ELISA is a reliable and cost-effective method for large-scale virus screening. nih.gov

StepDescription
1. Coating Wells of a microtiter plate are coated with antibodies specific to the PSV coat protein. youtube.com
2. Sample Addition The plant sample extract is added to the wells. If PSV is present, the coat proteins will bind to the antibodies. youtube.com
3. Detection Antibody A second, enzyme-linked antibody specific to the PSV coat protein is added, binding to the captured protein. youtube.com
4. Substrate Addition A colorless substrate is added, and the enzyme converts it to a colored product. youtube.com
5. Detection The intensity of the color is measured, indicating the presence and quantity of the PSV coat protein. hygiena.com

Immunogold Labeling for Localization of PSV Coat Protein in Host Cells

Immunogold labeling is a powerful electron microscopy technique used to pinpoint the precise location of the PSV coat protein within infected host cells. apsnet.org This method involves treating thin sections of infected tissue with antibodies specific to the PSV coat protein. nih.gov These antibodies are coupled to tiny gold particles. nih.gov When viewed under an electron microscope, the gold particles appear as dense black dots, revealing the subcellular location of the coat protein. apsnet.org Studies using this technique have shown that the PSV coat protein is a major component of the ribbon-like inclusions that form in the cytoplasm of infected cells. apsnet.orgnih.gov This method has been crucial in understanding the role of the coat protein in the formation of these characteristic viral structures. nih.gov

TechniqueDescriptionFindings in PSV Research
Immunogold Labeling An electron microscopy technique that uses gold-conjugated antibodies to visualize the location of specific proteins within cells. apsnet.orgnih.govThe PSV coat protein has been localized to ribbon-like inclusions within the cytoplasm of infected host cells, indicating it is a primary component of these structures. apsnet.orgnih.gov

Structural and Functional Analysis Methodologies

Understanding the three-dimensional structure of the PSV coat protein is fundamental to deciphering its various roles, including virion assembly, genome protection, and vector transmission. Functional analyses, in turn, reveal the specific contributions of the CP to the infection process.

In the absence of experimentally determined structures, computational modeling serves as a powerful tool to predict the three-dimensional conformation of the PSV coat protein. Homology modeling, a comparative approach, constructs a model of a target protein based on its amino acid sequence and a known experimental structure of a related homologous protein. For the PSV CP, models have been generated using the known structures of other cucumoviruses as templates. nih.gov

To investigate the specific functions of the PSV coat protein, researchers often employ chimeric virus construction and recombinant protein expression systems. Chimeric viruses are created by swapping genetic material between different viral strains or species. For instance, studies have utilized chimeric constructs containing the coat protein and movement protein open reading frames (ORFs) from different PSV strains (e.g., subgroups I and II) to pinpoint the role of the CP in specific host responses, such as the formation of unusual ribbon-like inclusions in infected tobacco plants. apsnet.orgnih.gov

Recombinant protein expression involves inserting the PSV CP gene into a different viral vector, such as Potato virus X (PVX), to produce the protein in plants. apsnet.orgnih.gov This approach allows for the study of the CP's function in isolation from other PSV proteins. By expressing both translatable and non-translatable versions of the PSV CP ORF, researchers have demonstrated that the translation of the CP is essential for the induction of certain cellular structures. apsnet.orgnih.gov Immunogold labeling using antibodies against PSV virions has further confirmed that the CP is a major component of these structures. nih.gov

Mutagenesis, the process of introducing specific changes into a DNA sequence, is a cornerstone for dissecting the functional domains of the PSV coat protein. By altering specific amino acids in the CP, scientists can observe the resulting effects on viral replication, assembly, symptom expression, and host range. For example, analysis of CP gene sequences from numerous PSV isolates has revealed natural mutations that may correlate with variations in symptom severity. nih.govisv.org.irresearchgate.net

Furthermore, site-directed mutagenesis can be used to investigate the role of specific amino acid residues in protein-protein interactions or in the formation of viral particles. While detailed mutagenesis studies specifically targeting the PSV CP are a logical next step building on structural modeling, the analysis of naturally occurring mutations provides a foundation for such targeted experiments. isv.org.irresearchgate.netisv.org.ir The study of mutations, whether naturally occurring or artificially induced, is critical for understanding the evolutionary pressures on the CP gene and for identifying key functional domains. isv.org.irresearchgate.net

Host-Virus Interaction Studies

The interaction between the PSV coat protein and host cellular components is a key determinant of the outcome of infection. Understanding these interactions can lead to the development of novel antiviral strategies.

The expression of viral coat protein genes in transgenic plants is a well-established strategy for engineering virus resistance, a concept known as pathogen-derived resistance. nih.gov Transgenic plants expressing the PSV coat protein have been developed to study their resistance to PSV infection. This approach, often referred to as coat protein-mediated resistance, can interfere with the disassembly of incoming virus particles, thereby preventing or delaying the establishment of infection. nih.gov

The level of resistance in transgenic plants can vary, and it is not always directly correlated with the expression level of the transgene. nih.gov In some cases, high levels of resistance are associated with low or even undetectable levels of the coat protein, suggesting the involvement of RNA-based defense mechanisms like RNA silencing. nih.gov The development and analysis of transgenic plant lines expressing the PSV CP provide a valuable platform for studying the mechanisms of resistance and the complex interplay between the viral protein and the host's defense systems.

Methodology Application in PSV CP Research Key Findings/Insights
Homology Modeling Predicting the 3D structure of PSV CP based on known cucumovirus structures. nih.govProvides a theoretical framework for the protein's fold, guiding further experiments. nih.gov
De Novo Modeling (ROSETTA) Generating spatial models of PSV CP from its amino acid sequence. nih.govOffers structural predictions independent of homologous templates. nih.gov
Chimeric Virus Construction Swapping CP genes between different PSV strains to study function. apsnet.orgnih.govIdentified the CP as a determinant for the formation of specific cellular inclusions. apsnet.orgnih.gov
Recombinant Protein Expression (PVX vector) Expressing PSV CP in plants to study its isolated function. apsnet.orgnih.govConfirmed that CP translation is sufficient for inducing certain host responses. apsnet.orgnih.gov
Mutagenesis Analysis Analyzing natural and induced mutations in the CP gene. nih.govisv.org.irresearchgate.netCorrelates specific mutations with symptom severity and viral evolution. nih.govisv.org.irresearchgate.net
Transgenic Plant Expression Engineering plants to express the PSV CP for resistance studies. nih.govDemonstrates the potential for coat protein-mediated resistance to PSV. nih.gov

To gain a comprehensive understanding of the host's response to PSV infection, researchers utilize high-throughput techniques like transcriptome and proteome profiling. Transcriptomics involves the analysis of all RNA molecules in a cell, providing a snapshot of the genes that are actively being expressed. Proteomics, on the other hand, focuses on the entire set of proteins produced by an organism.

Studies have analyzed the proteome and phosphoproteome of Nicotiana benthamiana plants infected with PSV, both with and without its satellite RNA. frontiersin.orgnih.gov These analyses have revealed significant changes in the abundance and phosphorylation status of host proteins involved in various cellular processes, including photosynthesis, carbohydrate metabolism, and protein metabolism. frontiersin.orgnih.gov For example, at elevated temperatures, a significant decrease in proteins related to photosynthesis and an increase in proteins involved in protein metabolic processes were observed in PSV-infected plants. frontiersin.org

Future Research Directions and Emerging Paradigms in Peanut Stunt Virus Coat Protein Studies

Elucidating the Atomic-Resolution Structure of PSV Coat Protein and Capsid

A significant gap in our understanding of PSV is the absence of a high-resolution, three-dimensional structure of its coat protein and the assembled capsid. While the general structure is known to be a T=3 icosahedral viral capsid, the precise atomic arrangement remains undetermined. uniprot.org The elucidation of this structure is a paramount goal for future research.

Advanced techniques such as cryogenic-electron microscopy (cryo-EM) and X-ray crystallography are powerful tools for this purpose. For instance, a 3.3-Å resolution crystal structure of the Penicillium stoloniferum virus F (PsV-F) capsid, a different virus, revealed that it is composed of 120 CP molecules arranged with icosahedral symmetry, forming a shell with prominent surface arches. pnas.orgresearchgate.net Similar high-resolution studies on the PSV cucumovirus would provide unprecedented detail on:

CP Subunit Fold: Defining the precise folding of the single CP polypeptide chain.

Inter-subunit Interfaces: Mapping the specific amino acid residues that mediate the protein-protein interactions necessary for the assembly of the 60-subunit capsid.

RNA-Binding Pockets: Identifying the structural motifs within the CP that are responsible for recognizing and binding to the viral RNA genome.

Surface Loop Conformations: Characterizing the external loops of the CP, which are often involved in interactions with host factors and aphid vectors.

Achieving an atomic-resolution model, similar to what has been accomplished for viruses like HIV-1, would provide a structural blueprint essential for understanding capsid assembly, stability, and the functional roles of specific domains. nih.govnih.gov This structural data is the foundation upon which more sophisticated functional studies and rational inhibitor design can be built.

Comprehensive Mapping of PSV Coat Protein-Host Interactome

The PSV coat protein does not function in isolation; its various roles are mediated through a complex network of interactions with host cell proteins. nih.gov Evidence strongly suggests that the PSV CP interacts with host factors in a specific manner. For example, the formation of unusual, host-dependent ribbon-like inclusions in tobacco is a strain-specific phenomenon directly and sufficiently caused by the expression of the CP from certain PSV subgroups. nih.govapsnet.org This indicates a host factor is likely involved, and identifying these interacting partners is a critical future objective. nih.gov

Future research must employ systematic, large-scale approaches to comprehensively map the PSV CP-host interactome. These studies will move beyond single-interaction discoveries to provide a global view of the CP's cellular engagement. During infection, viral proteins compete with host proteins for binding partners, and mapping these exogenous (virus-host) and endogenous (host-host) interactions is key to understanding pathogenesis. nih.govfrontiersin.org

Table 1: Proposed Methods for Mapping the PSV CP-Host Interactome

Method Principle Potential Insights References
Yeast Two-Hybrid (Y2H) Screening The PSV CP is used as "bait" to screen a "prey" library of all proteins from a host plant (e.g., Arachis hypogaea). Identification of direct binary protein-protein interactions. d-nb.info
Affinity Purification-Mass Spectrometry (AP-MS) A tagged version of the PSV CP is expressed in host cells, and interacting protein complexes are purified and identified by mass spectrometry. Reveals both direct and indirect interaction partners within a cellular context. biorxiv.org
Structural Host-Virus Interactome Profiling (SHVIP) Combines in-situ cross-linking in infected cells with mass spectrometry to identify spatially proximal proteins, providing structural context to interactions. High-resolution identification of interaction interfaces within the native context of an infected cell. biorxiv.org

| Protein-Protein Interaction Network (PPIN) Analysis | Computational prediction of interactions based on homology to known interactions in model species, followed by experimental validation. | Provides a global, systems-level view of the potential interactome to guide experimental work. | d-nb.info |

Identifying these host partners will provide crucial insights into how the virus co-opts cellular machinery for replication, movement, and evasion of host defenses. frontiersin.org

Understanding the Interplay of Coat Protein with Other Viral Proteins in Pathogenesis

The functions of the PSV coat protein are intricately coordinated with other viral proteins, particularly the Movement Protein (MP), which is also encoded by RNA3. nih.govapsnet.org The MP facilitates the cell-to-cell spread of the virus through plasmodesmata. nih.gov Research on chimeric viruses has demonstrated a functional dependency between the CP and MP; for instance, the PSV MP was unable to function correctly with the CP from the related Cucumber Mosaic Virus (CMV), highlighting a required specificity in their interaction for successful infection. nih.gov

Future studies should aim to dissect the molecular basis of this CP-MP interplay. It is hypothesized that the CP may be a component of the ribonucleoprotein complex that is transported between cells by the MP. frontiersin.org Furthermore, in other viruses like Tobacco Mosaic Virus (TMV), the CP has been shown to regulate the formation of viral replication complexes (VRCs) and enhance the production of MP. nih.gov Investigating whether the PSV CP plays a similar regulatory role in VRC assembly and gene expression is a key research question.

Key areas for future investigation include:

Direct Interaction Studies: Using techniques like co-immunoprecipitation and FRET-FLIM to determine if and where the PSV CP and MP physically interact within the cell.

Functional Repercussions: Creating mutations in the CP at predicted interaction sites and assessing the impact on MP localization, viral cell-to-cell movement, and systemic infection. plos.org

Role in Replication: Examining whether the PSV CP interacts with the viral 1a and 2a replicase proteins and influences the formation or activity of replication complexes. apsnet.orgnih.gov

A thorough understanding of these viral protein networks is essential for a complete picture of PSV pathogenesis.

Advanced Evolutionary Analyses of PSV Coat Protein in Co-evolutionary Contexts

The coat protein gene is often used in viral phylogenetic studies because it can evolve rapidly under selection pressure from the host. isv.org.ir Recent analyses of the PSV CP gene from isolates worldwide have revealed significant genetic diversity. isv.org.irresearchgate.net These studies have clustered PSV isolates into distinct phylogenetic groups and subgroups, with findings suggesting that the evolution of PSV is a dynamic process governed by both mutation and natural selection to adapt to different hosts and environments. isv.org.irisv.org.ir

Future research can build on this foundation by integrating evolutionary analysis with functional data. A key emerging paradigm is to study the co-evolution of the viral protein and its interacting host partners. nih.gov As the host protein evolves to evade the virus (an "evolutionary arms race"), the viral protein must make compensatory changes to maintain the interaction. frontiersin.orgresearchgate.net

Table 2: Key Evolutionary Parameters of PSV Coat Protein Gene Subgroups

Parameter Subgroup I Subgroup II Subgroup III Subgroup IV Subgroup V Subgroup VI Finding/Implication
Mean ENc Value 56.79 54.25 58.53 55.29 53.69 58.22 High ENc values indicate low codon usage bias, suggesting genomic stability. isv.org.ir
Codon Adaptation Index (CAI) Low Medium High Low Medium-High Highest CAI reflects adaptation to the host's translational machinery; Subgroup VI shows the highest host adaptation. isv.org.irresearchgate.net
Nucleotide Diversity Moderate Moderate Low Moderate High Highest High diversity in new subgroups may indicate recent expansion and evolution. isv.org.ir

(Data synthesized from a study on the genetic diversity of the PSV CP gene. isv.org.irisv.org.irresearchgate.net)

Advanced evolutionary analyses should focus on:

Phylogeography: Correlating the geographic origin of PSV strains with specific CP sequences and host ranges, as has been done for other viruses. nih.gov

Structural-Evolutionary Mapping: Mapping observed mutations onto the (future) 3D structure of the CP to predict their functional impact on capsid stability or interaction interfaces.

Co-evolutionary Analysis: Once host interaction partners are identified (Section 9.2), comparing the evolutionary history of the PSV CP gene with that of the corresponding host factor gene to find signatures of co-evolution.

These approaches will illuminate how PSV adapts to new hosts and overcomes resistance, providing valuable information for predicting viral emergence and spread.

Novel Strategies for PSV Disease Control Based on Coat Protein Functionality

The central and multifunctional role of the coat protein makes it an attractive target for novel antiviral strategies. nih.gov Moving beyond traditional crop management, future research can focus on developing strategies that directly interfere with CP functionality.

One established approach is Coat Protein-Mediated Resistance (CPMR) , where transgenic plants are engineered to express the viral CP gene. nih.govresearchgate.net This expression can interfere with the disassembly of incoming virus particles, thus conferring resistance. researchgate.net This strategy can be further refined using modern biotechnology.

Emerging strategies that represent new research paradigms include:

Structure-Based Inhibitor Design: Using the atomic-resolution structure of the capsid to computationally design small molecules that bind to critical pockets, such as those at the inter-subunit interfaces, to block capsid assembly or promote premature disassembly.

Targeting Protein-Protein Interactions: Developing peptides or small molecules that specifically disrupt the essential interactions between the CP and host factors or between the CP and the viral MP, thereby inhibiting replication or movement. nih.gov

Targeted Drug Delivery: Designing nanoplatforms that can deliver protein-based drugs or other inhibitory molecules specifically to infected cells to interfere with intracellular CP functions. nih.gov

Mutated Protein Expression: Introducing genes for mutated, non-functional coat proteins or movement proteins into plants. These defective proteins can compete with the wild-type proteins from an infecting virus, disrupting the infection cycle and conferring broad-spectrum resistance. youtube.com

These function-based approaches represent a shift towards rational, targeted antiviral design and hold significant promise for the durable control of PSV and other plant viruses.

Q & A

Q. What is the structural organization of PSV-CP, and how does it compare to other cucumoviruses?

PSV-CP forms a T = 3 icosahedral capsid composed of 180 identical subunits, encapsulating the viral RNA genome. This symmetry is conserved across cucumoviruses like CMV and TAV, with structural homology confirmed via X-ray crystallography and cryo-EM . Comparative sequence analysis reveals ~65–73% identity between PSV-CP and CMV/TAV coat proteins, with divergence in surface charge distribution influencing host specificity .

Q. What methodologies are used to determine the RNA binding properties of PSV-CP?

Electrophoretic mobility shift assays (EMSAs) and UV cross-linking are standard for studying RNA-CP interactions. For PSV, in vitro assembly experiments using purified CP and viral RNA fragments (e.g., RNA3) reveal sequence-specific binding motifs in the CP N-terminal domain .

Q. How is PSV-CP expression and purification optimized for structural studies?

Recombinant PSV-CP is expressed in E. coli using codon-optimized constructs. Purification involves ammonium sulfate precipitation followed by ion-exchange chromatography (e.g., DEAE-Sepharose) to isolate monomeric CP. For crystallization, size-exclusion chromatography (SEC) is critical to ensure homogeneity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in PSV-CP phosphorylation studies?

Discrepancies in phosphorylation sites (e.g., Ser-25 vs. Ser-40) arise from host-specific post-translational modifications. Dual approaches—in planta radiolabeling with [³²P] and in vitro kinase assays using host extracts—are combined with mass spectrometry to map context-dependent modifications .

Q. How do PSV-CP structural dynamics influence vector transmissibility?

PSV-CP surface charge and hydrophobic patches mediate aphid transmission. Site-directed mutagenesis of residues in the CP β-annulus domain (e.g., Arg-180 → Ala) reduces virion stability in aphid guts, validated via in vivo transmission assays and cryo-EM reconstructions .

Q. What bioinformatics tools identify conserved motifs in PSV-CP for functional studies?

The UWGCG suite (e.g., FASTA, CLUSTAL) analyzes sequence conservation across cucumoviruses. PSV-CP-specific motifs, like the RNA-binding "P-loop" (residues 50–60), are identified through electrostatic potential mapping and homology modeling using SWISS-MODEL .

Q. How to design a PICOT framework for studying PSV-CP-host interactions?

  • P: Nicotiana benthamiana plants infected with PSV.
  • I: CP silencing via RNAi.
  • C: Wild-type PSV infection.
  • O: Viral titer reduction measured via qRT-PCR.
  • T: 14-day post-inoculation. This design enables systematic literature reviews (e.g., PubMed, Scopus) to prioritize CP-host interactors .

Data Contradiction and Validation

Q. How to reconcile conflicting reports on PSV-CP’s role in systemic movement?

Some studies claim PSV-CP is dispensable for movement, while others implicate its C-terminal domain. Resolution involves Agrobacterium-mediated transient expression of CP deletion mutants (ΔC-terminal) coupled with fluorescent protein tagging to track viral spread .

Q. Why do phylogenetic analyses of PSV-CP yield conflicting evolutionary clades?

Discrepancies stem from RNA3 segment recombination events between PSV and CMV. Using GTR+G+T evolutionary models (CLC Workbench) and outgroups (e.g., TAV-CP) improves clade resolution. Cross-validation with structural data (e.g., conserved β-barrel folds) clarifies lineage relationships .

Methodological Challenges

Q. What are the limitations of homology modeling for PSV-CP functional prediction?

Homology models (e.g., based on TBSV-CP) often fail to predict PSV-specific RNA-binding loops due to low sequence identity (<50%). Integrating molecular dynamics simulations (e.g., GROMACS) with cryo-EM density maps refines these regions .

Q. How to validate PSV-CP’s role in host immune evasion?

CRISPR-Cas9 knockout of Arabidopsis RNA silencing genes (e.g., DCL2/4) is paired with PSV-CP overexpression assays. Northern blotting detects viral siRNA accumulation, confirming CP’s suppression of RNAi pathways .

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